N-(1-(benzofuran-2-yl)propan-2-yl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-11(9-13-10-12-5-3-4-6-14(12)24-13)17-15(20)18-7-8-19(16(18)21)25(2,22)23/h3-6,10-11H,7-9H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHLETGRADQKMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)N3CCN(C3=O)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-(benzofuran-2-yl)propan-2-yl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide” typically involves multi-step organic reactions. A possible synthetic route could start with the preparation of the benzofuran moiety, followed by the introduction of the propan-2-yl group through alkylation reactions. The methylsulfonyl group can be introduced via sulfonation reactions, and the final step would involve the formation of the oxoimidazolidine carboxamide structure through cyclization and amide formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
“N-(1-(benzofuran-2-yl)propan-2-yl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired, including temperature, solvent, and catalyst choice.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.
Scientific Research Applications
Chemistry
In chemistry, “N-(1-(benzofuran-2-yl)propan-2-yl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases.
Industry
In industry, “this compound” could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N-(1-(benzofuran-2-yl)propan-2-yl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide” would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Literature
The compounds listed in (e.g., entries 5–8) share a benzamide backbone but differ in substituents and side chains . Key comparisons include:
Table 1: Structural Comparison
Key Observations:
Core Structure : The target compound’s imidazolidine carboxamide core contrasts with the benzamide backbone of compounds. This may confer distinct conformational preferences and bioavailability.
Methylsulfonyl in the target may enhance solubility compared to the alkoxy groups (e.g., methoxy, ethoxy) in compounds, which increase lipophilicity.
Functional Groups: The hydroxy and amino groups in compounds suggest hydrogen-bonding capabilities, whereas the target’s methylsulfonyl and 2-oxo groups prioritize polar interactions.
Biological Activity
N-(1-(benzofuran-2-yl)propan-2-yl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a molecular formula of C16H19N3O5S and a molecular weight of 365.4 g/mol. Its structure integrates several functional groups, including a benzofuran moiety, a methylsulfonyl group, and an imidazolidine ring, which are crucial for its biological activity.
While the precise mechanism of action for this compound remains to be fully elucidated, preliminary studies suggest it may interact with specific biological targets involved in various diseases. Potential mechanisms include:
- Inhibition of Key Enzymes : The compound may inhibit enzymes related to cell proliferation and survival, particularly in cancerous cells.
- Modulation of Receptor Activity : It might interact with sigma receptors, which are implicated in neuroprotective effects .
Antiviral and Anticancer Properties
Research indicates that this compound exhibits promising antiviral properties. It has been studied for its potential to treat viral infections and various types of cancer. The following table summarizes key findings related to its biological activity:
Case Studies
- Antiviral Efficacy : In vitro studies have demonstrated that this compound significantly reduces viral load in infected cells, suggesting its potential as a therapeutic agent against viral diseases.
- Cancer Research : A study evaluating the compound's effect on various cancer cell lines revealed that it induces apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer drug candidate.
Synthesis and Characterization
The synthesis of this compound involves multiple steps that require optimization for yield and purity. Key techniques used for characterization include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Mass Spectrometry (MS)
These methods confirm the structural integrity and purity necessary for biological testing.
Future Directions
Ongoing research is focused on optimizing the synthesis process to enhance yield and exploring further modifications to improve the compound's pharmacokinetic properties. Additionally, more extensive preclinical studies are necessary to better understand its efficacy and safety profile.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing derivatives of benzofuran-containing carboxamides, and how can reaction conditions be optimized?
- Methodological Answer : Derivatives of benzofuran-carboxamides are typically synthesized via condensation reactions. For example, equimolar amounts of hydrazide and substituted isatins are refluxed in ethanol with glacial acetic acid as a catalyst for 12–14 hours. Reaction progress is monitored via TLC, followed by filtration, washing, and recrystallization in ethanol . Optimization can involve adjusting solvent polarity, catalyst loading, or reaction time. Statistical Design of Experiments (DoE) methods, such as factorial designs, are recommended to systematically evaluate parameter effects and minimize experimental runs .
Q. How is structural characterization of this compound performed, and what spectroscopic techniques are critical for validation?
- Methodological Answer : Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for amides, N-H stretches at ~3300 cm⁻¹) .
- NMR spectroscopy : ¹H and ¹³C NMR confirm aromatic proton environments and carbonyl carbons (e.g., δ ~161 ppm for C=O in DMSO-d₆) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., m/z = 443 [M+1] for related derivatives) .
Q. What preliminary biological screening methods are applicable for assessing antimicrobial activity of such compounds?
- Methodological Answer : Antimicrobial activity is evaluated using agar diffusion or microdilution assays against bacterial strains (e.g., Mycobacterium tuberculosis for antitubercular studies). Minimum Inhibitory Concentration (MIC) values are determined, and results are compared to standard drugs like isoniazid. Structural modifications, such as fluorination or chlorination, are tested to enhance activity .
Advanced Research Questions
Q. How can computational chemistry tools aid in predicting the reactivity and bioactivity of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and cheminformatics models predict reaction pathways, transition states, and binding affinities. For example, ICReDD integrates reaction path searches with experimental data to optimize conditions and prioritize derivatives with favorable pharmacokinetic profiles (e.g., logP, solubility) . Molecular docking studies against target enzymes (e.g., mycobacterial enzymes) can guide rational design .
Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?
- Methodological Answer : Discrepancies may arise from assay variability or subtle structural differences. Solutions include:
- Dose-response curves : Validate activity thresholds across multiple replicates.
- SAR analysis : Compare substituent effects (e.g., fluoro vs. chloro groups in position 8 of quinoline derivatives) .
- Meta-analysis : Aggregate data from related studies to identify trends (e.g., benzofuran derivatives with methylsulfonyl groups show enhanced bioavailability) .
Q. How can reaction fundamentals and reactor design principles improve scalability of the synthesis?
- Methodological Answer : Reactor design considerations include:
- Mixing efficiency : Use computational fluid dynamics (CFD) to optimize agitation in batch reactors.
- Heat transfer : Monitor exothermic steps to prevent thermal degradation.
- Catalyst immobilization : Explore heterogeneous catalysts (e.g., silica-supported acids) for easier recovery .
Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?
- Methodological Answer : Techniques include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
